Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-3-carboxylate core, followed by the introduction of the benzamido group through an amide coupling reaction. The final step involves the incorporation of the pyrrolidinone moiety. Reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reactions are typically carried out in solvents like dichloromethane or DMF .
Chemical Reactions Analysis
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Scientific Research Applications
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido and pyrrolidinone moieties may play a role in binding to these targets, while the thiophene ring could be involved in electronic interactions .
Comparison with Similar Compounds
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate: This compound has a benzoate group instead of a thiophene ring, which may result in different electronic properties.
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)pyridine-3-carboxylate: The presence of a pyridine ring instead of a thiophene ring can influence the compound’s reactivity and binding properties.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-24-17(23)12-8-9-25-16(12)18-15(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5,8-9H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEMWIXEOOQRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.